molecular formula C15H15N3O B13449674 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone

Cat. No.: B13449674
M. Wt: 253.30 g/mol
InChI Key: YMNGQMBVFORKEO-UHFFFAOYSA-N
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Description

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone is a structurally unique and potent ligand for dopamine receptors, with a high binding affinity for the D 3 subtype. This compound is a key research tool in neuropharmacology for investigating the role of dopamine D 3 receptors in the central nervous system. The D 3 receptor is a high-interest target for a range of neuropsychiatric disorders, and this ligand is used in preclinical studies to explore its implications in conditions such as schizophrenia , substance use disorders, and Parkinson's disease . Its mechanism of action involves selective interaction with dopaminergic pathways, allowing researchers to dissect D 3 receptor function from the more abundant D 2 receptor and to evaluate the therapeutic potential of selective D 3 modulation. The compound's distinct 6,10-methano-bridged tricyclic structure contributes to its specific pharmacological profile, making it an invaluable compound for advancing the understanding of GPCR signaling, receptor kinetics, and for the development of novel CNS therapeutics.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone

InChI

InChI=1S/C15H15N3O/c1-9(19)18-7-10-4-11(8-18)13-6-15-14(5-12(10)13)16-2-3-17-15/h2-3,5-6,10-11H,4,7-8H2,1H3

InChI Key

YMNGQMBVFORKEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC(C1)C3=CC4=NC=CN=C4C=C23

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Key starting materials:
    • 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (a nitro-substituted precursor)
    • Reducing agents (e.g., hydrogen gas under pressure)
    • Glyoxal solution (for cyclization)
    • Sodium carbonate and methanol (for base-mediated transformations)
    • L-(+)-tartaric acid and maltodextrin (for salt formation and purification)

Stepwise Preparation Process

Step Description Conditions Outcome
1. Reduction of Nitro Intermediate The nitro compound 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone is reduced using hydrogen gas and a catalyst in a solvent at 20–50°C to yield the diamino intermediate 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone. Hydrogenation, 20–50°C Diamino intermediate formation
2. Cyclization with Glyoxal The diamino intermediate is reacted with glyoxal in the presence of a catalyst and solvent to form a triazatetracyclic intermediate. Aqueous glyoxal, catalyst, solvent Formation of 1-(5,8,14-triazatetracyclo[10.3.1.0^2,11.0^4,9]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone
3. Base Treatment Sodium carbonate solution and methanol are used to convert the triazatetracyclic intermediate into crude 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine. Sodium carbonate, methanol Crude pyrazino-benzazepine formation
4. Purification Acid-base treatment and solvent extraction remove impurities, including nitrosamines, yielding purified pyrazino-benzazepine. Acid-base treatment, solvent extraction Purified compound
5. Salt Formation and Final Purification The purified compound is reacted with L-(+)-tartaric acid, maltodextrin, methanol, and water to form a stable salt premix. Salt formation conditions Stable premix free of nitrosamine impurities

This sequence is adapted from a patented process detailing the preparation of related pyrazino-benzazepine derivatives, which share core structural features with the target compound.

Isolation and Purification Techniques

  • Cooling and filtration of reaction mixtures to separate solids and liquids
  • Distillation to remove solvents such as methanol and methylene chloride
  • Liquid-liquid extraction using methylene chloride and sodium chloride solution
  • Activated carbon treatment to adsorb colored impurities
  • Co-distillation with tertiary butyl methyl ether to obtain semi-dried products
  • Final isolation by adding tertiary butyl methyl ether and filtration to yield crude product

These purification steps ensure high purity and removal of potentially hazardous impurities such as N-nitroso-varenicline analogues.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Steps

Stage Reaction Reagents/Conditions Product/Intermediate Notes
I Nitro reduction Hydrogen gas, catalyst, 20–50°C Diamino intermediate Key reduction step
II Cyclization Glyoxal, catalyst, solvent Triazatetracyclic intermediate Ring closure
III Base treatment Na2CO3, methanol Crude pyrazino-benzazepine Precursor to final compound
IV Purification Acid-base treatment, solvent extraction Purified pyrazino-benzazepine Removes impurities
V Salt formation L-(+)-tartaric acid, maltodextrin, methanol, water Stable salt premix Enhances stability, purity

Research Findings and Considerations

  • The preparation methods emphasize the elimination of nitrosamine impurities, which are critical for pharmaceutical safety.
  • The multi-step synthetic approach allows for structural complexity and functional group tolerance.
  • Use of mild hydrogenation conditions and careful solvent management improves yield and purity.
  • Salt formation with tartaric acid and maltodextrin enhances solubility and stability, beneficial for downstream applications.

Chemical Reactions Analysis

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethanone group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .

Scientific Research Applications

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with nicotinic acetylcholine receptors, contributing to the understanding of receptor-ligand interactions.

    Medicine: As a metabolite of varenicline, it is relevant in pharmacokinetic studies to understand the metabolism and excretion of smoking cessation drugs.

    Industry: It is used in the production of pharmaceuticals, particularly in the synthesis of varenicline and its derivatives.

Mechanism of Action

The mechanism of action of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone is closely related to its parent compound, varenicline. Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine in the brain . By binding to these receptors, the compound reduces the rewarding effects of nicotine, aiding in smoking cessation . The specific molecular targets and pathways include the mesolimbic dopamine system, which is associated with reinforcement and reward mechanisms .

Comparison with Similar Compounds

N-Formyl Varenicline

  • Structure : Features a formyl group (-CHO) instead of the acetyl group (-COCH₃) at the 8-position.
  • Molecular Formula : C₁₄H₁₃N₃O .
  • Classified as a degradation impurity, unlike N-acetyl varenicline, which is a process-related impurity.
  • Synthesis : Generated via formylation of varenicline under oxidative conditions .

Trifluoroacetylated Analog

  • Structure : Substituent: 2,2,2-Trifluoroacetyl group (-COCF₃) at the 8-position.
  • Molecular Formula : C₁₅H₁₂F₃N₃O .
  • Key Differences :
    • The electron-withdrawing trifluoroacetyl group increases lipophilicity (logP ~5.47) compared to the acetyl derivative .
    • Enhanced metabolic resistance due to fluorine substitution, making it a candidate for tracer studies in pharmacokinetics.

Varenicline Dihydrochloride

  • Structure : Parent compound varenicline in salt form.
  • Molecular Formula : C₁₃H₁₃N₃·2HCl .
  • Key Differences :
    • Higher aqueous solubility due to dihydrochloride salt formation.
    • Pharmacologically active, unlike its acetylated derivative .

Ethanone-Containing Heterocycles with Divergent Cores

1-(5,6,7,8-Tetrahydro-3,5,5,8,8-Pentamethyl-2-Naphthalenyl)ethanone

  • Structure : Naphthalenyl core with pentamethyl substitution.
  • Molecular Formula : C₁₇H₂₄O .
  • Key Differences :
    • Lacks the pyrazine and azepine rings, resulting in reduced hydrogen-bonding capacity (PSA = 37.8 Ų vs. 50.68 Ų in triazolodiazepines) .
    • Used in fragrance and polymer industries due to its stability under HPLC analysis .

1-(1,2,3,4-Tetrahydro-4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-5-Pyrimidinyl)ethanone

  • Structure : Pyrimidine-thione core with hydroxyphenyl and methyl groups.
  • Molecular Formula : C₁₃H₁₄N₂O₂S .

Structural and Functional Analysis

Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Bioactivity
N-Acetyl Varenicline C₁₄H₁₅N₃O 241.29 1.98* 50.68 Impurity in varenicline formulations
N-Formyl Varenicline C₁₄H₁₃N₃O 239.27 1.45* 53.89 Degradation impurity
Trifluoroacetyl Analog C₁₅H₁₂F₃N₃O 307.27 5.47 50.68 High metabolic stability
1-(Pentamethylnaphthalenyl)ethanone C₁₇H₂₄O 244.38 5.47 37.8 Industrial applications
1-(Pyrimidinyl-thione)ethanone C₁₃H₁₄N₂O₂S 262.33 2.12 89.6 α-Glucosidase inhibition

*Estimated using ChemDraw.

Biological Activity

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] benzazepin-8-yl)ethanone, also known as N-Acetyl Varenicline (CAS Number: 1213781-59-9), is a compound related to Varenicline, which is primarily used for smoking cessation. This compound exhibits significant biological activity that has been the subject of various studies.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight253.3 g/mol
Purity≥95%
SolubilitySlightly soluble in chloroform and methanol
AppearanceLight orange to orange solid
Storage Conditions-20°C in an inert atmosphere

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] benzazepin-8-yl)ethanone acts as a partial agonist at the nicotinic α4β2 acetylcholine receptor. This mechanism is similar to that of its parent compound Varenicline, which helps in reducing cravings and withdrawal symptoms associated with nicotine addiction .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. For instance:

  • Study on Thyroid Cancer : A series of compounds related to pyrazino[2,3-h] benzazepine exhibited interesting antitumoral activity against human thyroid cancer cell lines (FTC-133 and 8305C). These compounds promoted apoptotic pathways and DNA fragmentation in cancer cells .
  • Preliminary Findings : In preliminary studies on cancer cell lines such as MCF-7 (breast cancer), various derivatives showed significant antiproliferative effects. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance biological efficacy against these cancer types .

Case Studies and Research Findings

  • Varenicline Metabolite Studies : Research has shown that metabolites like N-Acetyl Varenicline retain some pharmacological properties of the parent compound. This includes effects on nicotine self-administration and potential implications for treating nicotine dependence .
  • Antiproliferative Effects : In vitro studies have demonstrated that structural variations in benzazepine derivatives can lead to significant differences in their anticancer activity. For example, certain modifications resulted in IC50 values as low as 0.67 µM against MCF-7 cells, indicating strong antiproliferative properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reagents for preparing 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via condensation reactions using acetohydrazide derivatives and aromatic aldehydes under reflux conditions in ethanol with catalytic acetic acid. For example, heating acetohydrazide (1 mmol) with substituted benzaldehydes in absolute ethanol and acetic acid for 6 hours yields intermediates, followed by cyclization under controlled conditions . Carbonyldiimidazole (CDI) is also critical for activating carboxylic acid intermediates in multi-step syntheses, enabling efficient formation of fused heterocyclic cores .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential. For instance, ¹H NMR can confirm methylene bridge protons (δ 2.62 ppm for N-CH₃) and aromatic protons (δ 6.90–8.20 ppm), while IR identifies carbonyl (C=O, ~1721 cm⁻¹) and C=N (~1633 cm⁻¹) stretches . Mass spectrometry (EI-MS) further verifies molecular weight (e.g., m/z 803 for a related analog) .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : Recrystallization from solvent mixtures (e.g., dimethylformamide/i-propanol) effectively removes impurities after reflux reactions . For hygroscopic intermediates, column chromatography with silica gel and ethyl acetate/hexane gradients is advised .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use anhydrous solvents under inert gas (N₂/Ar) to prevent moisture-sensitive reactions . Follow NIST guidelines for handling toxic intermediates, including proper ventilation and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of benzyl chloride for alkylation) and solvent choice (anhydrous dioxane vs. THF) to minimize side reactions . Kinetic studies using TLC monitoring (24–48 h) ensure complete conversion of intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Combine 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals. For example, HSQC can differentiate sp² and sp³ carbons in complex fused-ring systems . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies are effective for designing analogs with modified bioactivity?

  • Methodological Answer : Introduce substituents at the pyrazine or benzazepine rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, substituting the ethanone group with fluorinated aryl groups enhances metabolic stability .

Q. How to investigate the mechanistic pathway of ring-forming reactions?

  • Methodological Answer : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in cyclization reactions . Computational modeling (DFT) can predict transition states and regioselectivity in heterocyclic ring closure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound degrades via hydrolysis of the ethanone moiety under acidic conditions (pH <3), requiring storage at 2–8°C in amber vials .

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